4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL 4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL
Brand Name: Vulcanchem
CAS No.: 1521905-98-5
VCID: VC13585297
InChI: InChI=1S/C11H16N2O.2ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H
SMILES: C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol

4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL

CAS No.: 1521905-98-5

Cat. No.: VC13585297

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

4-((PIPERAZIN-1-YL)METHYL)PHENOL 2HCL - 1521905-98-5

Specification

CAS No. 1521905-98-5
Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
IUPAC Name 4-(piperazin-1-ylmethyl)phenol;dihydrochloride
Standard InChI InChI=1S/C11H16N2O.2ClH/c14-11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12,14H,5-9H2;2*1H
Standard InChI Key MJXZQJYHXUYDDC-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl
Canonical SMILES C1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-((Piperazin-1-yl)methyl)phenol dihydrochloride (molecular formula: C11H18Cl2N2O\text{C}_{11}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}) features a piperazine ring (C4H10N2\text{C}_4\text{H}_{10}\text{N}_2) attached via a methylene group (-CH2_2-) to the phenolic hydroxyl group. The dihydrochloride salt enhances solubility, a critical factor for in vitro and in vivo studies.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1521905-98-5
Molecular Weight265.18 g/mol
IUPAC Name4-(piperazin-1-ylmethyl)phenol dihydrochloride
SMILESC1CN(CCN1)CC2=CC=C(C=C2)O.Cl.Cl
InChI KeyMJXZQJYHXUYDDC-UHFFFAOYSA-N
PubChem CID117587619

The compound’s crystalline structure and hydrogen-bonding capacity, inferred from its phenol and piperazine moieties, influence its reactivity and interaction with biological targets .

Physicochemical Characteristics

The dihydrochloride salt form confers stability under ambient conditions, with a melting point exceeding 250°C, as extrapolated from analogous piperazine salts . Its solubility profile favors polar solvents, including water and ethanol, facilitating formulation for experimental assays.

Synthetic Methodologies

General Synthesis Strategies

Piperazine derivatives are synthesized via multiple routes, as outlined below:

Table 2: Synthesis Methods for Piperazine Derivatives

MethodDescription
Cyclization1,2-Diamine derivatives react with sulfonium salts to form piperazine rings.
Ugi ReactionFour-component reaction yielding bis-amide intermediates, later reduced.
Photocatalytic SynthesisLight-driven coupling of alkynes with amines under metal-free conditions.

For 4-((Piperazin-1-yl)methyl)phenol dihydrochloride, the Ugi reaction is particularly effective, enabling high-yield formation of the methylene-piperazine linkage. Post-synthetic hydrochloride salt formation ensures product stability.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing byproducts in photocatalytic steps. Advances in solid-phase synthesis have improved purity, albeit with trade-offs in scalability.

CompoundTarget ActivityIC50_{50}/Ki
4-((Piperazin-1-yl)methyl)phenolTyrosinase inhibition12 µM
LQFM008AntihypertensiveMAP reduction: 25 mmHg
Isoxazole-piperazine hybridsAnticancer (Huh7 cells)IC50_{50}: 0.5 µM

While 4-((Piperazin-1-yl)methyl)phenol lacks direct cardiovascular or anticancer data, structural parallels to LQFM008 and isoxazole hybrids suggest exploratory potential in these domains .

Hazard StatementPrecautionary Measure
H314 (Skin corrosion)Use gloves and eye protection
H302 (Harmful if swallowed)Avoid ingestion; administer first aid if exposed

Storage at room temperature in airtight containers prevents hygroscopic degradation .

Future Research Directions

Target Validation

In vivo studies are needed to confirm receptor binding hypotheses, particularly in models of depression or Parkinson’s disease. Structural analogs with fluorinated phenyl groups may enhance blood-brain barrier penetration.

Derivative Synthesis

Introducing electron-withdrawing groups (e.g., -CF3_3) to the phenol ring could amplify tyrosinase inhibition, while N-alkylation of the piperazine may modulate receptor selectivity .

Formulation Development

Nanoencapsulation or prodrug strategies could address solubility limitations in parenteral formulations, leveraging the compound’s inherent stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator